molecular formula C18H20ClN3O2 B268971 N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide

カタログ番号 B268971
分子量: 345.8 g/mol
InChIキー: WMAXCSDJWCUQRQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. It was initially developed as a Raf kinase inhibitor, but has since been found to have multiple targets, including VEGFR, PDGFR, and c-Kit. In

科学的研究の応用

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has also been found to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth. In addition, N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has been studied for its potential applications in other diseases, such as psoriasis and rheumatoid arthritis.

作用機序

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 inhibits multiple signaling pathways that are involved in tumor growth and angiogenesis. It targets the Raf/MEK/ERK pathway, which is involved in cell proliferation and survival, as well as the VEGFR and PDGFR pathways, which are involved in angiogenesis. N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 also inhibits c-Kit, which is involved in the growth and survival of certain types of cancer cells.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has been shown to have a variety of biochemical and physiological effects. It inhibits the phosphorylation of multiple proteins involved in cell proliferation and angiogenesis, including ERK, AKT, and STAT3. N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 also inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

実験室実験の利点と制限

One advantage of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 is that it has been extensively studied and has a well-established mechanism of action. It is also available commercially, making it easy to obtain for lab experiments. However, one limitation is that it has been found to have off-target effects, inhibiting other kinases in addition to its intended targets. This can complicate the interpretation of experimental results and make it difficult to determine the specific effects of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006.

将来の方向性

There are several future directions for research on N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006. One area of interest is the development of combination therapies that include N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006. It has been shown to have synergistic effects when combined with other drugs, such as sorafenib and erlotinib. Another area of interest is the development of new formulations of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 that can improve its pharmacokinetics and increase its efficacy. Finally, there is ongoing research into the use of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 in other diseases, such as psoriasis and rheumatoid arthritis, which may lead to new therapeutic applications for this compound.
Conclusion:
In conclusion, N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. It has a well-established mechanism of action and has been shown to have anti-angiogenic effects and induce apoptosis in cancer cells. While it has some limitations, such as off-target effects, it remains a promising compound for future research and development.

合成法

The synthesis of N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006 involves the reaction of 4-chloroaniline with sec-butyl isocyanate to form N-(sec-butyl)-4-chloroaniline. This intermediate is then reacted with 3-amino-N-(2,6-dimethylphenyl)benzamide to yield N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide 43-9006. The synthesis has been optimized to produce high yields of pure product.

特性

製品名

N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide

分子式

C18H20ClN3O2

分子量

345.8 g/mol

IUPAC名

N-butan-2-yl-3-[(4-chlorophenyl)carbamoylamino]benzamide

InChI

InChI=1S/C18H20ClN3O2/c1-3-12(2)20-17(23)13-5-4-6-16(11-13)22-18(24)21-15-9-7-14(19)8-10-15/h4-12H,3H2,1-2H3,(H,20,23)(H2,21,22,24)

InChIキー

WMAXCSDJWCUQRQ-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

正規SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。